3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione
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Overview
Description
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione is a compound belonging to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. This compound is also a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms .
Preparation Methods
The synthesis of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Medicine: It is being researched for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
Comparison with Similar Compounds
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione can be compared with other similar compounds such as:
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione: This compound also belongs to the class of n-arylpiperazines and shares similar structural features.
8-(3-®-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione: Known for its potent DPP-4 inhibitory activity, this compound is used in the treatment of type 2 diabetes.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H18N6O2 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
3,7-dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C11H18N6O2/c1-15-7-8(16(2)11(19)14-9(7)18)13-10(15)17-5-3-12-4-6-17/h7-8,12H,3-6H2,1-2H3,(H,14,18,19) |
InChI Key |
DNLWFFYFKSHIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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